molecular formula C13H10O3 B091730 Diphenylcarbonate CAS No. 102-09-0

Diphenylcarbonate

Cat. No. B091730
CAS RN: 102-09-0
M. Wt: 214.22 g/mol
InChI Key: ROORDVPLFPIABK-UHFFFAOYSA-N
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Patent
US04612386

Procedure details

A mixture of 7.83 g (0.05 mole) of phenyl chloroformate, 2.48 g (0.0275 mole) of dimethyl carbonate, and 0.85 g of TBPB was heated at 150° C. under a reflux condenser for 4 hours when all gas evolution had ceased. Distillation of the reaction mixture gave 5.25 g (98 percent yield based on chloroformate) of diphenyl carbonate.
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
ClC(O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7]C=1)=O.[C:11](=[O:16])([O:14][CH3:15])[O:12][CH3:13]>CC1C(CN2CCC(N3CCC(N4C(=O)NC5C4=CC=CC=5)CC3)CC2)=CC=CC=1>[C:11](=[O:16])([O:14][C:15]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=1)[O:12][C:13]1[CH:5]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
7.83 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
2.48 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.85 g
Type
catalyst
Smiles
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.